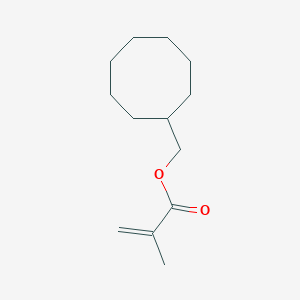
Silane, cyclopentyldimethoxy(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, cyclopentyldimethoxy(1-methylethoxy)- is a chemical compound with the molecular formula C10H22O3Si. It is a type of silane coupling agent, which is used to enhance the adhesion between organic and inorganic materials. This compound is particularly valuable in the field of materials science and engineering due to its ability to improve the mechanical properties and durability of composite materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, cyclopentyldimethoxy(1-methylethoxy)- typically involves the reaction of cyclopentylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of silane, cyclopentyldimethoxy(1-methylethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and stored .
Análisis De Reacciones Químicas
Types of Reactions
Silane, cyclopentyldimethoxy(1-methylethoxy)- undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Condensation: Acidic or basic catalysts at elevated temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
Silane, cyclopentyldimethoxy(1-methylethoxy)- has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between polymers and inorganic fillers.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Mecanismo De Acción
The mechanism of action of silane, cyclopentyldimethoxy(1-methylethoxy)- involves the formation of covalent bonds between the silane and the surface of the material being treated. The methoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, dimethyl(1-methylethoxy)-
- Silane, trimethoxy(1-methylethoxy)-
- Silane, triethoxy(1-methylethoxy)-
Uniqueness
Silane, cyclopentyldimethoxy(1-methylethoxy)- is unique due to its cyclopentyl group, which provides enhanced hydrophobicity and stability compared to other silanes. This makes it particularly useful in applications where moisture resistance and long-term durability are critical .
Propiedades
Número CAS |
143487-48-3 |
|---|---|
Fórmula molecular |
C10H22O3Si |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
cyclopentyl-dimethoxy-propan-2-yloxysilane |
InChI |
InChI=1S/C10H22O3Si/c1-9(2)13-14(11-3,12-4)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Clave InChI |
PYNBAJLQQUUQAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C1CCCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
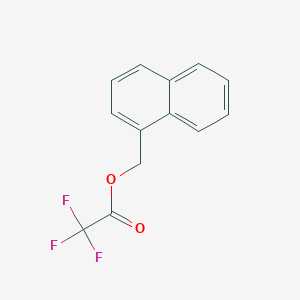
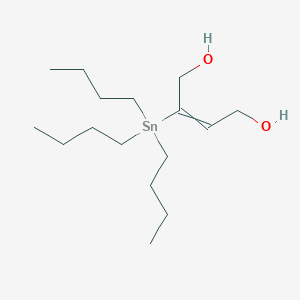
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
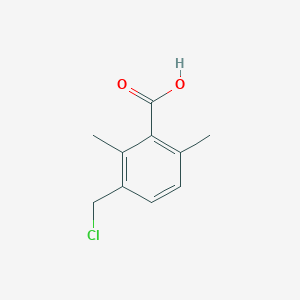
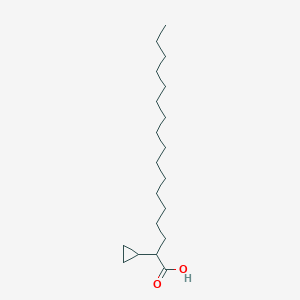
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
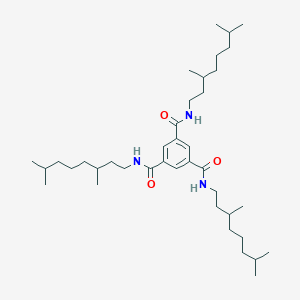

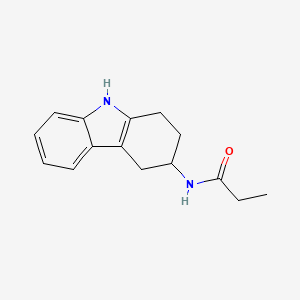
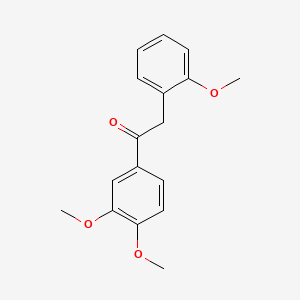
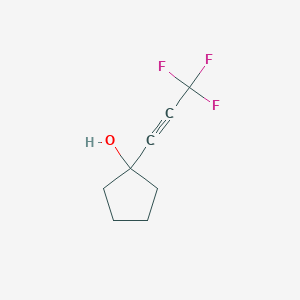
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
